

# The Development of Sonlicromanol Hydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Sonlicromanol hydrochloride*

Cat. No.: *B8201813*

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Nijmegen, Netherlands - **Sonlicromanol hydrochloride** (formerly KH176), a novel investigational oral therapeutic, is currently in late-stage clinical development for the treatment of primary mitochondrial diseases (PMD). This technical guide provides an in-depth overview of its discovery, mechanism of action, and development, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and illustrates the core biological pathways modulated by this promising compound.

## Discovery and Rationale

Sonlicromanol was developed by Khondrion, a clinical-stage pharmaceutical company, as a potential treatment for a range of mitochondrial diseases, including MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) spectrum disorders, Leigh's disease, and Leber's Hereditary Optic Neuropathy (LHON).[1] The therapeutic rationale is based on counteracting the core cellular consequences of mitochondrial dysfunction: oxidative stress, reductive distress, and inflammation.[2]

The discovery process involved the synthesis and screening of 226 compounds derived from Trolox, a water-soluble form of vitamin E, known for its antioxidant properties.[3] These compounds were evaluated for their ability to scavenge cellular reactive oxygen species (ROS) and protect patient-derived cells from redox perturbation.[3] Sonlicromanol emerged as the

lead candidate due to its superior overall performance in potency, stability, water solubility, oral bioavailability, and its ability to cross the blood-brain barrier.[3][4]

## Chemical Properties and Synthesis

Sonlicromanol is a chromanol-piperidine derivative. Its chemical synthesis is achieved through an amide coupling reaction between (S)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) and (R)-3-aminopiperidine.[5]

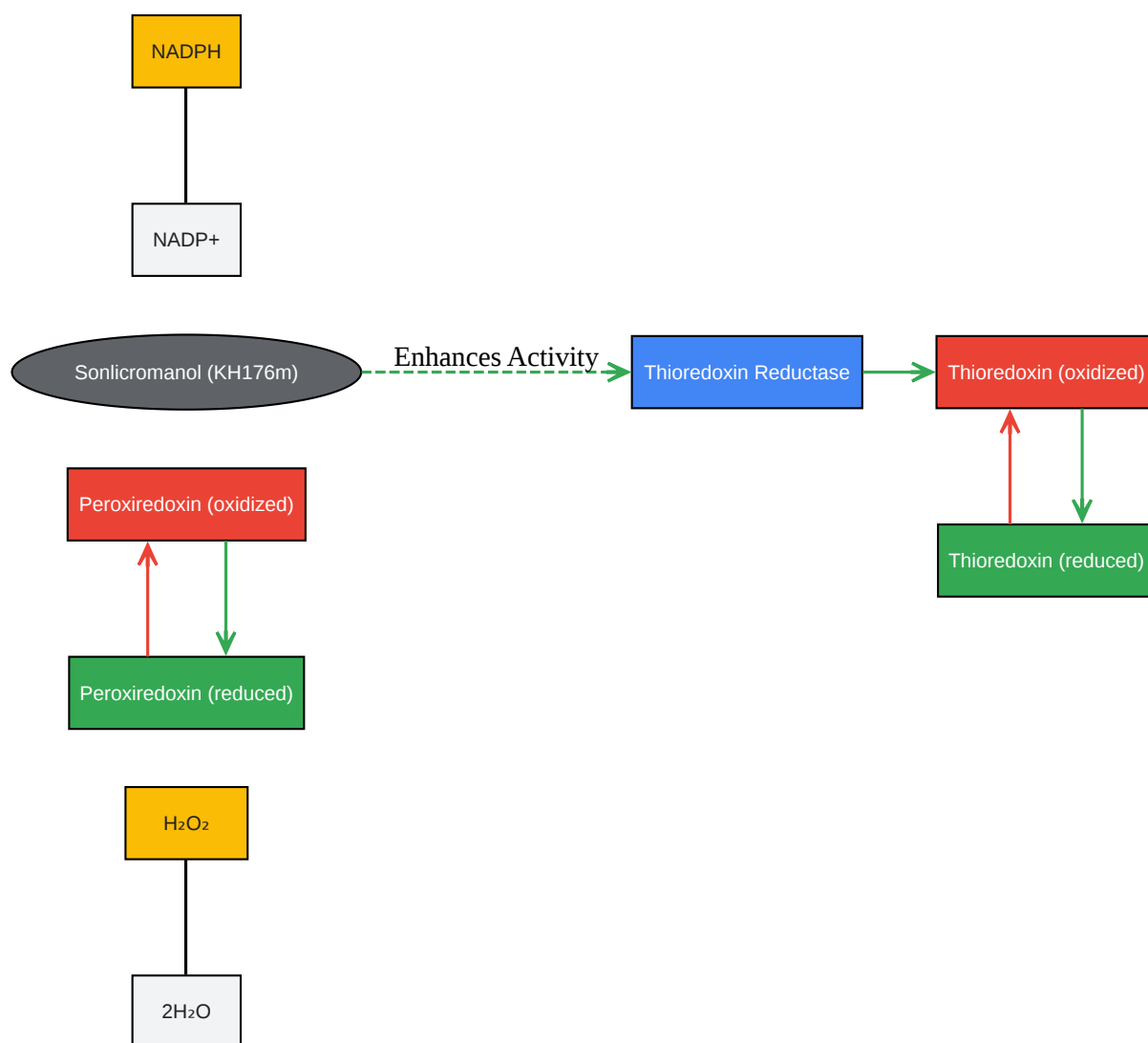
Property	Value	Reference
IUPAC Name	(2S)-6-Hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide	[1]
Other Names	KH176	[1]
Molecular Formula	C <sub>19</sub> H <sub>28</sub> N <sub>2</sub> O <sub>3</sub>	MedPath
Molar Mass	332.44 g/mol	MedPath
CAS Number	1541170-75-5	[1]

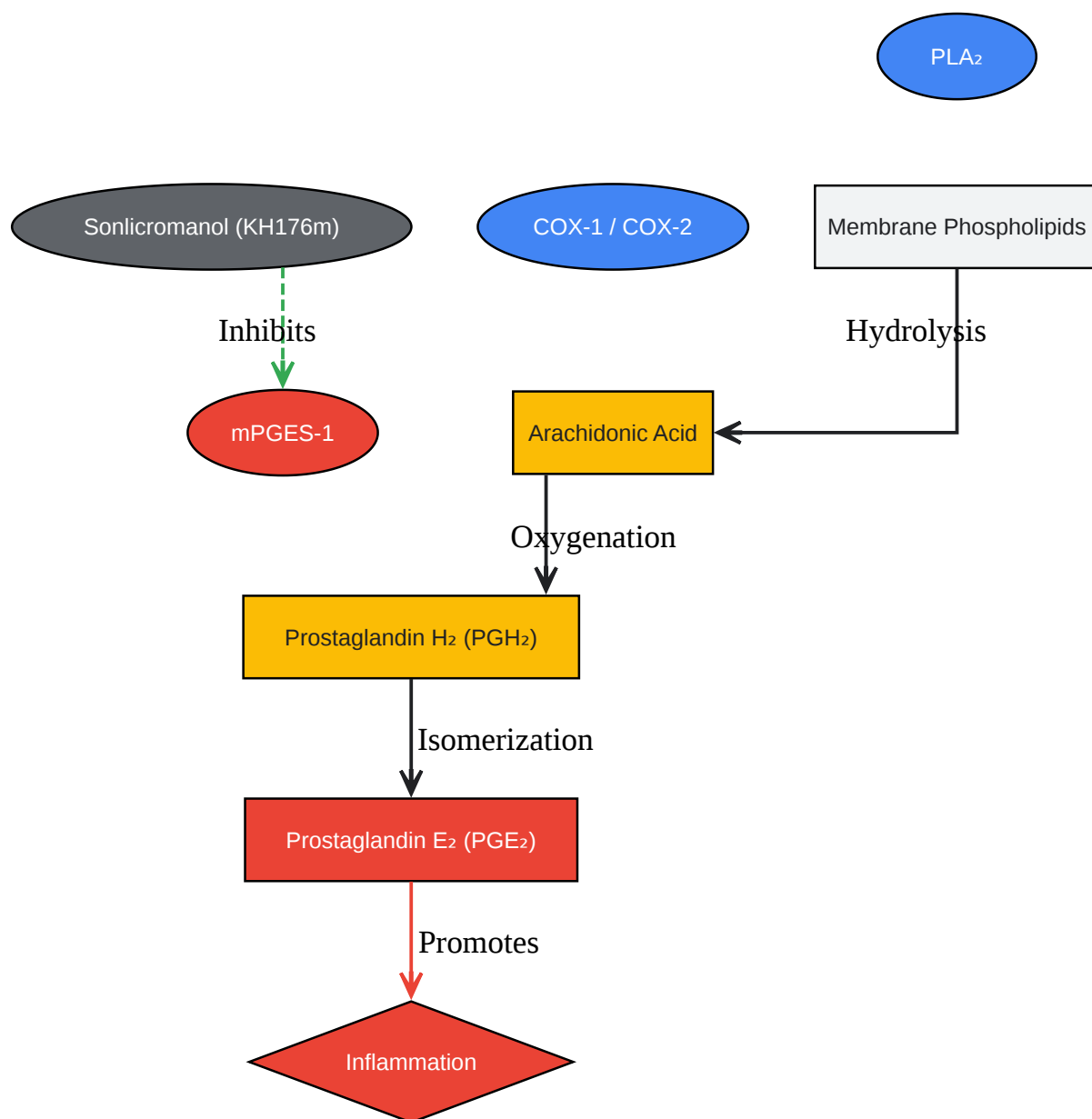
## Mechanism of Action: A "Triple Mode of Action"

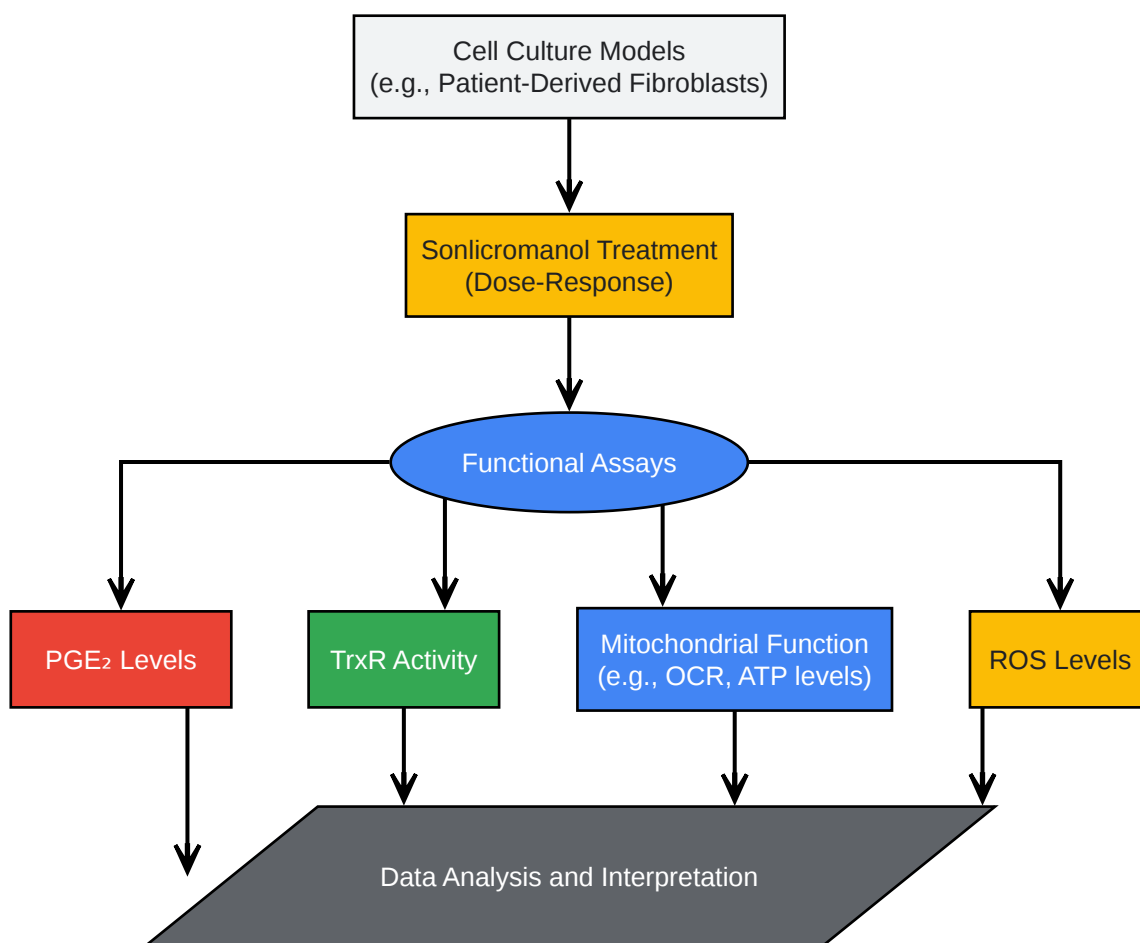
Sonlicromanol exhibits a unique "triple mode of action" that addresses the multifaceted pathology of mitochondrial diseases.[2][6][7] Following oral administration, it is converted to its active metabolite, KH176m, which is responsible for the therapeutic effects.[1][6]

## Redox Modulation and Antioxidant Properties

KH176m acts as a potent redox modulator and antioxidant. It enhances the activity of the endogenous Thioredoxin/Peroxiredoxin antioxidant system.[1][6][8] This system is crucial for detoxifying hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) by reducing it to water, thereby mitigating oxidative damage.[3][8]







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